Cas no 7766-23-6 (3-Bromo-2-methylphenol)

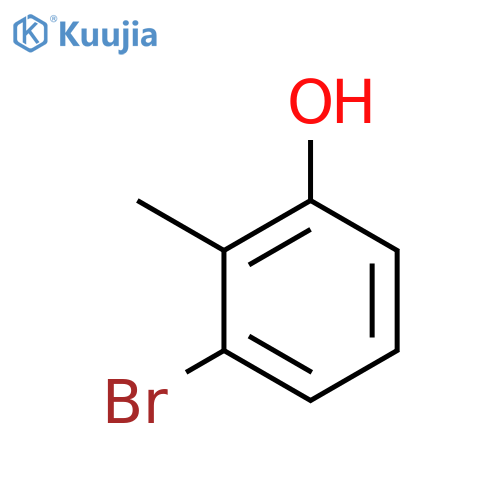

3-Bromo-2-methylphenol structure

商品名:3-Bromo-2-methylphenol

3-Bromo-2-methylphenol 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-2-methylphenol

- GS-4156

- 7766-23-6

- 2-Methyl-3-bromphenol

- 3-Bromo-2-methyl phenol

- FT-0704625

- WPDXAMRGYMDTOV-UHFFFAOYSA-N

- AC-28524

- MFCD11100990

- Phenol, bromo-2-methyl-

- DTXSID301346648

- EN300-122827

- A865177

- CS-W005698

- AMY31748

- AKOS006307133

- CL8471

- 3-bromocresol

- MB09253

- SY028337

- SCHEMBL165287

- 2-Bromo-6-hydroxytoluene; 2-Methyl-3-bromophenol

-

- MDL: MFCD11100990

- インチ: InChI=1S/C7H7BrO/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3

- InChIKey: WPDXAMRGYMDTOV-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C=CC=C1O)Br

計算された属性

- せいみつぶんしりょう: 185.96800

- どういたいしつりょう: 185.96803g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 94.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

- 密度みつど: 1.3839 (rough estimate)

- ゆうかいてん: 95°C

- ふってん: 220.79°C (rough estimate)

- 屈折率: 1.5772 (estimate)

- PSA: 20.23000

- LogP: 2.46310

3-Bromo-2-methylphenol セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- ちょぞうじょうけん:Store at room temperature

3-Bromo-2-methylphenol 税関データ

- 税関コード:2908199090

- 税関データ:

中国税関コード:

2908199090概要:

HS:2908199090ハロゲン置換基のみを含む他のフェノール類及びフェノール類アルコールの誘導体及びその塩類付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:2908199090。ハロゲン置換基のみを含むポリフェノール又はフェノールアルコールの誘導体及びその塩。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国関税:5.5%. 一般関税:30.0%

3-Bromo-2-methylphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A014002581-500mg |

3-Bromo-2-methylphenol |

7766-23-6 | 97% | 500mg |

$855.75 | 2023-09-01 | |

| abcr | AB335073-5 g |

3-Bromo-2-methylphenol; 95% |

7766-23-6 | 5g |

€216.10 | 2022-08-31 | ||

| abcr | AB335073-25 g |

3-Bromo-2-methylphenol; 95% |

7766-23-6 | 25g |

€666.10 | 2022-08-31 | ||

| Enamine | EN300-122827-0.5g |

3-bromo-2-methylphenol |

7766-23-6 | 95% | 0.5g |

$24.0 | 2023-06-08 | |

| Enamine | EN300-122827-5.0g |

3-bromo-2-methylphenol |

7766-23-6 | 95% | 5g |

$131.0 | 2023-06-08 | |

| abcr | AB335073-10 g |

3-Bromo-2-methylphenol; 95% |

7766-23-6 | 10g |

€347.50 | 2022-08-31 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC0804-50G |

3-bromo-2-methylphenol |

7766-23-6 | 97% | 50g |

¥ 2,976.00 | 2023-04-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1063336-25g |

3-Bromo-2-methylphenol |

7766-23-6 | 98% | 25g |

¥1750.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1063336-250mg |

3-Bromo-2-methylphenol |

7766-23-6 | 98% | 250mg |

¥48.00 | 2024-07-28 | |

| Enamine | EN300-122827-50.0g |

3-bromo-2-methylphenol |

7766-23-6 | 95% | 50g |

$777.0 | 2023-06-08 |

3-Bromo-2-methylphenol 関連文献

-

Tanmay Vyas,Manashjit Gogoi,Abhijeet Joshi Analyst 2023 148 5178

-

Chunhee Seo,Jinho Hyon,Soyeon Suk,Changjoon Oh,Jihye Nam,Duong Nguyen Minh,Jae Hyun Sim,Youngjong Kang RSC Adv. 2018 8 36272

-

Ye Jiang,Xiaoyan Kang,Danqing Gao,Anqi He,Ran Guo,Xiaokun Fan,Yanjun Zhai,Jinming Xia,Yizhuang Xu,Isao Noda,Jinguang Wu RSC Adv. 2015 5 21544

-

Rupali Rakshit,Esma Khatun,Monalisa Pal,Souvanik Talukdar,Dipika Mandal,Priyanka Saha,Kalyan Mandal New J. Chem. 2017 41 9095

-

5. Oxidation of alkoxyphenols. Part XIX. Base-induced coupling of halogenophenolsD. F. Bowman,F. R. Hewgill J. Chem. Soc. C 1971 1777

7766-23-6 (3-Bromo-2-methylphenol) 関連製品

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:7766-23-6)3-Bromo-2-methylphenol

清らかである:99%/99%

はかる:25g/100g

価格 ($):188.0/752.0